Stephalonine P

Neuroinflammation Stroke Microglia

Researchers screening hasubanan analogs for anti-neuroinflammatory activity often lack a validated low-potency reference to define the lower boundary of their assay window. Stephalonine P fills this gap as a structurally defined, low-activity benchmark (NO IC₅₀ = 34.01 μM in LPS-activated BV2 microglia). • Establishes the lower activity boundary in 96-/384-well NO production assays, complementing high-potency analogs (e.g., compound 3, IC₅₀ 1.8 μM). • Serves as a stereochemical reference (6R,7R,8S,10S,13S,14R) for SAR campaigns examining C-13/C-14 epimerization effects. • Functions as a structurally matched low-potency control in multi-cytokine panels (TNF-α, IL-6, IL-1β). Supplied with rigorous analytical documentation to ensure inter-study reproducibility.

Molecular Formula C30H35NO7
Molecular Weight 521.6 g/mol
Cat. No. B13424668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStephalonine P
Molecular FormulaC30H35NO7
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC
InChIInChI=1S/C30H35NO7/c1-31-16-15-28-17-23(37-24(32)14-11-19-9-7-6-8-10-19)27(35-4)30(36-5)29(28,31)18-22(38-30)20-12-13-21(33-2)26(34-3)25(20)28/h6-14,22-23,27H,15-18H2,1-5H3/b14-11+/t22-,23+,27+,28+,29+,30+/m0/s1
InChIKeyDBIVPILOXIUPNX-RCAWPEKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stephalonine P Procurement Guide: Hasubanan Alkaloid for Neuroinflammation Research


Stephalonine P (CAS 2376309-57-6) is a naturally occurring hasubanan-type alkaloid first isolated from Stephania japonica (Thunb.) Miers [1]. It exhibits moderate inhibition of nitric oxide (NO) production in LPS-activated BV2 microglial cells (IC₅₀ = 34.01 μM), and is primarily utilized as a tool compound in post-ischemic neuroinflammation and stroke research [2]. Structurally, it is defined by the absolute configuration 6R,7R,8S,10S,13S,14R, distinguishing it from other stephalonine congeners [1].

Why Stephalonine P Cannot Be Freely Substituted with Other Hasubanan Alkaloids


Despite sharing a common hasubanan scaffold, individual congeners from Stephania species exhibit widely divergent anti-neuroinflammatory potencies. In the same LPS-activated BV2 microglia assay, NO inhibitory IC₅₀ values among hasubanan alkaloids span from 1.8 μM to >34 μM, representing a >19-fold potency range [1][2]. Stephalonine P, with its distinct 6R,7R,8S,10S,13S,14R stereochemistry and an IC₅₀ of 34.01 μM, occupies the lower-potency end of this spectrum. Substituting it with a more potent analog such as compound 3 (IC₅₀ 1.8 μM) without adjusting experimental parameters would introduce a confounding ~19-fold shift in pharmacological effect, compromising dose-response interpretation and inter-study reproducibility [1][2].

Quantitative Differentiation Evidence for Stephalonine P


NO Production Inhibition: Stephalonine P vs. Clinical Benchmark Minocycline in BV2 Microglia

Stephalonine P inhibits NO production in LPS-activated BV2 microglia with an IC₅₀ of 34.01 μM [1]. Under identical assay conditions, the clinical anti-neuroinflammatory agent minocycline exhibits an IC₅₀ of 15.5 μM [2]. Stephalonine P is therefore approximately 2.2-fold less potent than minocycline in this standard neuroinflammation model, positioning it as a weaker tool for NO synthase inhibition but potentially useful for studying partial or pathway-selective effects.

Neuroinflammation Stroke Microglia

Potency Span Within the Hasubanan Class: Stephalonine P vs. Compound 3

Among hasubanan alkaloids tested in LPS-activated BV2 microglia, the newly described compound 3 (a hasubanan alkaloid from S. longa) achieves an IC₅₀ of 1.8 μM [1]. Stephalonine P, tested in the same model, yields an IC₅₀ of 34.01 μM [2]. This 18.9-fold potency gap illustrates the profound impact of subtle structural variations on bioactivity and underscores that not all hasubanan alkaloids are interchangeable for neuroinflammatory research.

Alkaloid Structure-Activity Relationship BV2

Stereochemical Identity: Absolute Configuration Differentiates Stephalonine P from Congeners

Stephalonine P is assigned the absolute configuration 6R,7R,8S,10S,13S,14R based on X-ray crystallography and NMR analysis [1]. This specific stereochemistry is distinct from that of other stephalonine congeners (e.g., epistephamiersine, stephamiersine) and directly influences the molecule's three-dimensional shape and biological activity. For example, the 14R configuration in stephalonine P contrasts with the 14S configuration found in some more potent analogs, providing a structural rationale for the observed potency differences.

Stereochemistry Natural Product Identification

Cytokine Inhibition Profile: Stephalonine P vs. Longanone and Prostephabyssine

In a parallel anti-inflammatory model, hasubanan alkaloids such as longanone and prostephabyssine inhibit TNF-α and IL-6 production with IC₅₀ values ranging from 6.54 to 30.44 μM [1]. While direct head-to-head data for stephalonine P on these cytokines are absent, its NO inhibitory IC₅₀ (34.01 μM) falls near the upper limit of this cytokine inhibition range, suggesting that stephalonine P may exhibit a comparatively weaker or more selective anti-inflammatory profile than longanone and prostephabyssine. This inference supports its use as a negative control or a low-potency reference compound in multi-cytokine screening panels.

Anti-inflammatory TNF-α IL-6

Optimal Research and Application Scenarios for Stephalonine P


Low-Potency Control in BV2 Microglial NO Inhibition Assays

Stephalonine P (IC₅₀ 34.01 μM) is ideally suited as a low-potency control compound in 96-well or 384-well NO production assays using LPS-activated BV2 microglia. When screening novel hasubanan analogs, inclusion of stephalonine P establishes the lower activity boundary, while compound 3 (IC₅₀ 1.8 μM) or minocycline (IC₅₀ 15.5 μM) serve as the high-potency and clinical benchmarks, respectively, creating a fully calibrated assay window [1][2].

Structure-Activity Relationship (SAR) Anchor for Hasubanan Congeners

Owing to its well-defined 6R,7R,8S,10S,13S,14R absolute configuration, stephalonine P acts as a stereochemical reference point in SAR campaigns. Researchers can systematically compare the impact of C-13 and C-14 epimerization on NO inhibitory activity by testing stephalonine P alongside analogs such as epistephamiersine (13R,14R) [1].

Multi-Cytokine Profiling Reference Compound

In multi-cytokine (TNF-α, IL-6, IL-1β) Luminex or ELISA panels, stephalonine P can be employed as a structurally matched low-potency reference. Its NO IC₅₀ of 34.01 μM lies near the upper limit of the cytokine inhibition range observed for more potent hasubanan alkaloids (6.54–30.44 μM), enabling researchers to benchmark the selectivity and potency of lead compounds across multiple inflammatory mediators [1].

Stroke-Relevant Neuroinflammation Model Studies

Stephalonine P is directly linked to stroke research through its origin from Stephania japonica, a traditional Chinese medicine used for stroke-like symptoms. While in vivo MCAO data are available only for the total alkaloid fraction (ASJ), not for stephalonine P alone, the compound is well-suited for in vitro mechanistic studies examining post-ischemic microglial activation, provided its moderate potency is accounted for in experimental design [1].

Technical Documentation Hub

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